molecular formula C7H14O3 B13312758 4-Hydroxy-4-methylhexanoic acid

4-Hydroxy-4-methylhexanoic acid

Cat. No.: B13312758
M. Wt: 146.18 g/mol
InChI Key: BHWOTLCMMUBASI-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methylhexanoic acid (CAS 93152-28-4) is a carboxylic acid featuring a hydroxyl group on its fourth carbon, making it a subject of interest in organic synthesis and industrial chemistry. This compound is a versatile building block and intermediate in chemical synthesis. Its molecular formula is C7H14O3, with a molecular weight of 146.18 g/mol . This compound serves as a direct precursor in the synthesis of its corresponding lactone, γ-ethyl-γ-methyl-γ-butyrolactone (CAS 2865-82-9), a substance with approved use as a flavoring agent . This synthetic pathway is a key research application, positioning this compound as a critical starting material in the development of fragrance and flavor compounds. More broadly, hydroxy acids (HAs) as a class are extensively utilized in cosmetic and therapeutic skin care formulations for their beneficial effects, which include treating photoaging, acne, and various pigmentation disorders . While specific biological data on this compound is limited, its structure aligns with this well-researched family of compounds, suggesting potential for investigative applications in dermatological research . Please note the following safety information: This compound is classified with the signal word "Danger" and poses specific hazards, including causing skin corrosion and serious eye damage (H314) . Researchers should handle it with appropriate precautions, including wearing protective equipment and working in a well-ventilated area. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4-hydroxy-4-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-3-7(2,10)5-4-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)

InChI Key

BHWOTLCMMUBASI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC(=O)O)O

Origin of Product

United States

Synthetic Methodologies

Chemical Synthesis Routes

Chemical synthesis provides a versatile and scalable approach to 4-Hydroxy-4-methylhexanoic acid. These methods can be broadly classified into stereoselective and non-stereoselective routes, as well as multi-step conversions from readily available precursors.

Stereoselective Approaches

The generation of a specific stereoisomer of this compound is often crucial for its application in the synthesis of complex natural products and pharmaceuticals. Stereoselective methods typically involve the asymmetric reduction of a prochiral keto-ester precursor or the use of chiral auxiliaries.

A prominent strategy involves the asymmetric hydrogenation of a γ-keto acid or its ester. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids can yield chiral γ-lactones with high enantioselectivity. This method, utilizing a formic acid–triethylamine azeotrope as the hydrogen source, can produce chiral multicyclic γ-lactones in high yields and with excellent diastereo- and enantioselectivities (up to >20:1 dr and 99% ee). nih.gov A similar approach could be applied to an appropriate precursor for this compound.

Another powerful technique is the use of chiral auxiliaries. For example, the synthesis of both enantiomers of 4-methyloctanoic acid has been achieved through the stereospecific alkylation of a pseudoephedrine derivative, which serves as a chiral auxiliary. This strategy allows for the preparation of a variety of enantiopure methyl-branched fatty acids and could be adapted for the synthesis of the target molecule. fortunejournals.com

Stereoselective Approach Key Reagents and Conditions Outcome Reference
Asymmetric Transfer HydrogenationRu-catalyst, formic acid–triethylamine azeotropeChiral γ-lactone with high diastereo- and enantioselectivity nih.gov
Chiral AuxiliaryPseudoephedrine derivative, alkyl halide, subsequent auxiliary removalEnantiopure branched fatty acid fortunejournals.com

Non-Stereoselective Routes

When a racemic mixture of this compound is sufficient, or when subsequent resolution is planned, non-stereoselective methods offer a more direct and often higher-yielding approach. The Grignard reaction is a classic and effective method in this category.

The addition of an ethylmagnesium halide to ethyl levulinate (ethyl 4-oxopentanoate) provides a straightforward route to the corresponding tertiary alcohol. Subsequent hydrolysis of the ester group yields this compound. This method is robust and can be performed on a large scale.

Another significant non-stereoselective method is the Reformatsky reaction. This reaction involves the condensation of a ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. google.comnih.govresearchgate.netnih.gov In the context of this compound synthesis, butan-2-one would be reacted with an ester of a 3-halopropanoic acid in the presence of zinc, followed by hydrolysis.

Non-Stereoselective Approach Starting Materials Key Reagents Intermediate/Product Reference
Grignard ReactionEthyl levulinate, ethyl halideMagnesiumEthyl 4-hydroxy-4-methylhexanoateInferred
Reformatsky ReactionButan-2-one, ethyl 3-bromopropanoateZincEthyl 4-hydroxy-4-methylhexanoate google.comnih.govresearchgate.netnih.gov

Multi-Step Conversions from Precursors

The synthesis of this compound can also be achieved through multi-step reaction sequences starting from simple, readily available precursors. These routes offer flexibility in introducing various functional groups and controlling stereochemistry at different stages.

One plausible multi-step synthesis begins with the esterification of levulinic acid to produce ethyl levulinate. researchgate.netmdpi.comnih.govrsc.org This can be followed by a Grignard reaction with ethylmagnesium bromide to form the ethyl ester of this compound. The final step is the hydrolysis of the ester to yield the desired carboxylic acid. This sequence is an effective way to build the carbon skeleton and introduce the necessary functional groups.

Alternatively, multi-step syntheses can involve the creation and subsequent modification of a lactone intermediate. For example, the synthesis of related β-hydroxy-γ-lactones has been achieved from D-glucono-δ-lactone in a few steps, including a one-pot conversion to a γ-vinyl-β-hydroxy-γ-lactone, followed by cross-metathesis and hydrogenation. auctoresonline.org

Multi-Step Sequence Key Transformation Precursor Intermediate Final Product Reference
Esterification followed by GrignardGrignard addition to a keto-esterLevulinic acidEthyl 4-hydroxy-4-methylhexanoateThis compound researchgate.netmdpi.com
Lactone-based routeCross-metathesis and hydrogenationD-glucono-δ-lactoneγ-vinyl-β-hydroxy-γ-lactoneSubstituted γ-lactone auctoresonline.org

Chemoenzymatic and Biocatalytic Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can be employed to produce this compound with high stereopurity under mild reaction conditions.

Enzymatic Reduction Pathways

The enantioselective reduction of a γ-keto ester is a key step in many chemoenzymatic routes to chiral γ-hydroxy acids and their lactones. Alcohol dehydrogenases (ADHs) are a class of enzymes that are particularly effective for this transformation.

The process typically involves the photocatalytic C-C bond formation to generate a keto ester, which is then asymmetrically reduced by an ADH. The resulting chiral hydroxy ester can then undergo spontaneous or acid-catalyzed lactonization to yield the chiral γ-lactone. google.comresearchgate.net This combined photo- and biocatalytic approach allows for the synthesis of chiral γ-lactones from simple starting materials with high enantiomeric excess (>99% ee) and yield. researchgate.net

Enzymatic Approach Enzyme Class Substrate Transformation Product Reference
Chemoenzymatic CascadeAlcohol Dehydrogenase (ADH)γ-keto esterAsymmetric reductionChiral hydroxy ester google.comresearchgate.net

Microbial Biotransformation Strategies

Whole-cell biotransformations leverage the metabolic machinery of microorganisms to perform complex chemical reactions. Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available biocatalyst for the asymmetric reduction of ketones. researchgate.netnih.govstudycorgi.com

The reduction of ethyl 3-oxohexanoate (B1246410) using baker's yeast has been shown to produce ethyl 3-hydroxyhexanoate (B1247844) with high enantioselectivity. fortunejournals.com A similar strategy could be employed for the reduction of a suitable γ-keto ester precursor to this compound. The stereochemical outcome of yeast reductions can often be controlled by modifying the reaction conditions, such as the solvent and the pre-treatment of the yeast. researchgate.net

Another potential microbial biotransformation strategy is the direct hydroxylation of a suitable precursor. Fungi of the genus Cunninghamella are known to be effective in hydroxylating a wide range of xenobiotics, often mimicking mammalian metabolism. nih.govnih.govauctoresonline.orgst-andrews.ac.uk These microorganisms could potentially be used to hydroxylate 4-methylhexanoic acid at the C4 position to directly yield this compound. While this specific transformation has not been explicitly reported, the known capabilities of Cunninghamella species make it a plausible and attractive route for further investigation.

Microbial Approach Microorganism Substrate Transformation Potential Product Reference
Asymmetric ReductionSaccharomyces cerevisiae (Baker's Yeast)γ-keto esterKetone reductionChiral γ-hydroxy ester fortunejournals.comresearchgate.netnih.govstudycorgi.com
Direct HydroxylationCunninghamella sp.4-methylhexanoic acidC-H hydroxylationThis compound nih.govnih.govauctoresonline.orgst-andrews.ac.uk

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency and yield of the synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that influence the outcome of both the Grignard and Reformatsky reactions include the choice of solvent, reaction temperature, nature of the reactants, and the use of catalysts or additives.

In the context of the Grignard reaction with ketoesters like ethyl levulinate, a significant challenge is the potential for the Grignard reagent to react with the ester functionality as well as the ketone. To favor the desired 1,2-addition to the ketone over addition to the ester, cryogenic temperatures are often essential. dtu.dkresearchgate.net The choice of solvent is also critical, with ethers such as diethyl ether and tetrahydrofuran (B95107) (THF) being commonly used to stabilize the Grignard reagent. wikipedia.orggoogle.com The order of addition of reagents and efficient stirring are also important factors in maximizing the yield of the desired tertiary alcohol. numberanalytics.com

For the Reformatsky reaction , the activation of zinc is a crucial first step to ensure a smooth reaction. This can be achieved by treating the zinc with small amounts of iodine or by using a copper-zinc couple. byjus.com The solvent choice can influence the reaction rate and yield, with polar aprotic solvents like diethyl ether, THF, and benzene (B151609) being effective. byjus.comacs.org Temperature control is also important; while the reaction is often initiated at room temperature, it can be heated to increase the rate, though this may also lead to the formation of byproducts. acs.org Recent advancements have explored the use of catalysts, such as prolinol ligands in Me2Zn-mediated reactions, to achieve high yields and enantioselectivities for the synthesis of β-hydroxy esters. acs.orgnih.govacs.org

The following tables provide a summary of research findings related to the optimization of these synthetic pathways.

Table 1: Optimization of Grignard Reaction Conditions for Addition to Carbonyl Compounds

ParameterConditionOutcome/ObservationCitation
Temperature Cryogenic (-40 °C)Essential for achieving mono-addition to ester carbonyls. dtu.dkresearchgate.net
Solvent Diethyl ether, Tetrahydrofuran (THF)Stabilizes the Grignard reagent. wikipedia.orggoogle.com
Control Strategy Feedforward–feedback control loopMaintains stoichiometric ratio of reactants, minimizing impurities. researchgate.net
Ligands Chiral N,N,O-tridentate ligandsEnable asymmetric addition to ketones, yielding enantioenriched tertiary alcohols. nih.govnih.gov

Table 2: Optimization of Reformatsky Reaction Conditions

ParameterConditionOutcome/ObservationCitation
Zinc Activation Iodine, Copper-zinc coupleImproves reaction initiation and yields. byjus.com
Solvent Diethyl ether, THF, BenzenePolar aprotic solvents are effective. byjus.comacs.org
Catalyst Prolinol ligand with Me2ZnAchieves high yields (up to 98%) and enantioselectivity (up to 95% ee) for β-hydroxy esters. acs.orgnih.govacs.org
Metal Promoter Samarium(II) Iodide (SmI2)Enables efficient coupling even with sterically hindered ketones at low temperatures (-78 °C). nih.gov
Additives CuCl with Zn in 2-Me-THFPromotes diastereoselective aza-Reformatsky reactions with high yields (65-91%). beilstein-journals.org

Stereochemical Investigations

Enantiomeric and Diastereomeric Forms

4-Hydroxy-4-methylhexanoic acid possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C4). This chiral center results in the existence of two enantiomers: (R)-4-Hydroxy-4-methylhexanoic acid and (S)-4-Hydroxy-4-methylhexanoic acid. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in opposite directions.

In its cyclic form, a γ-lactone (specifically, 4-ethyl-4-methyl-γ-butyrolactone), the stereocenter at C4 is preserved. The cyclization of the individual enantiomers of this compound would lead to the corresponding (R)- and (S)-enantiomers of the lactone.

While this compound itself only has enantiomers, derivatives of this compound could contain additional stereocenters, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Table 1: Possible Stereoisomers of this compound

StereoisomerType
(R)-4-Hydroxy-4-methylhexanoic acidEnantiomer
(S)-4-Hydroxy-4-methylhexanoic acidEnantiomer

Methods for Chiral Resolution and Separation

The separation of the enantiomers of this compound, a process known as chiral resolution, is essential for studying their individual properties. Several methods are commonly employed for the separation of chiral acids.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. For hydroxy acids, CSPs derived from polysaccharides or proteins have been shown to be effective. nih.gov Another approach is the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. Gas chromatography can also be used for the separation of volatile derivatives of the enantiomers. researchgate.net

Enzymatic Resolution: Enzymes often exhibit high stereoselectivity and can be used to resolve racemic mixtures. For example, a lipase (B570770) could selectively esterify one enantiomer of the hydroxy acid, allowing for the separation of the esterified and unreacted enantiomers.

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another effective method for separating enantiomers of chiral drugs and intermediates. wvu.edu This technique relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte. wvu.edu

Table 2: Common Methods for Chiral Resolution of Hydroxy Acids

MethodPrinciple
Chiral HPLCDifferential interaction with a chiral stationary phase. nih.gov
Chiral GCSeparation of volatile diastereomeric derivatives on an achiral column. researchgate.net
Enzymatic ResolutionStereoselective enzymatic transformation of one enantiomer.
Chiral Capillary ElectrophoresisDifferential migration in the presence of a chiral selector. wvu.edu

Determination of Absolute Configuration

Once the enantiomers are separated, determining their absolute configuration (the spatial arrangement of the atoms) is crucial.

X-ray Crystallography: If a single crystal of one of the enantiomers or a suitable crystalline derivative can be obtained, X-ray crystallography can provide an unambiguous determination of its absolute configuration. mdpi.com This method is particularly useful for determining the absolute configuration of lactones. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used in NMR spectroscopy to differentiate between enantiomers. acs.orgmissouri.edu The differential interactions lead to separate signals for the corresponding protons or carbons in the two enantiomers, and the absolute configuration can often be inferred based on established models. acs.orgmissouri.edu

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These chiroptical techniques measure the interaction of the chiral molecule with polarized light. The sign and shape of the resulting spectra can often be correlated with the absolute configuration based on empirical rules or comparison with compounds of known stereochemistry.

Computational Methods: Density functional theory (DFT) calculations can be used to predict the optical rotation of each enantiomer. acs.orgnih.gov By comparing the calculated optical rotation with the experimentally measured value, the absolute configuration can be assigned. acs.orgnih.gov

Stereoisomer-Specific Synthesis

The synthesis of a single enantiomer of this compound requires a stereoselective approach.

Chiral Pool Synthesis: This method utilizes a readily available chiral starting material, a "chiral synthon," to introduce the desired stereochemistry. For example, a chiral amino acid or hydroxy acid could be chemically transformed into the target molecule while retaining the stereochemical integrity of the chiral center.

Asymmetric Catalysis: A prochiral starting material can be converted into a chiral product using a chiral catalyst. For instance, the asymmetric reduction of a corresponding β-keto ester could yield one enantiomer of the hydroxy acid in excess.

Enzymatic Synthesis: Biocatalysis offers a powerful tool for stereoselective synthesis. For example, an enzyme could catalyze the enantioselective reduction of a ketone precursor to produce the desired chiral alcohol. The combination of organocatalysis and biocatalysis has been shown to be an efficient route for the synthesis of all four diastereomers of related γ-hydroxy amino acids. nih.gov

Stereoselective Rearrangements: Certain chemical reactions, such as the Wittig rearrangement, can proceed with a high degree of stereoselectivity, allowing for the synthesis of specific stereoisomers of α-hydroxy-γ-amino acids from enantiomerically pure precursors. rsc.org

Chemical Reactivity and Derivatization

Reactions of the Carboxyl Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related compounds.

One of the most common reactions of carboxylic acids is Fischer-Speier esterification . In this acid-catalyzed reaction, 4-Hydroxy-4-methylhexanoic acid can react with various alcohols in the presence of a strong acid catalyst, such as sulfuric acid, to yield the corresponding esters. The reaction is an equilibrium process, and the removal of water can drive it towards the product side.

Another key reaction is amidation . The carboxyl group can be converted into an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of an amine. Direct amidation using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is also a viable method.

Reaction Type Reagents Product
EsterificationAlcohol (e.g., Ethanol), H₂SO₄Ethyl 4-hydroxy-4-methylhexanoate
Amidation (via acyl chloride)1. SOCl₂ 2. Amine (e.g., Ammonia)4-Hydroxy-4-methylhexanamide
Amidation (direct)Amine, DCC4-Hydroxy-4-methylhexanamide

Transformations of the Hydroxyl Group

The tertiary hydroxyl group in this compound also offers several avenues for chemical modification, with intramolecular cyclization being a particularly prominent pathway.

The most significant reaction of the hydroxyl group in this γ-hydroxy acid is intramolecular esterification , also known as lactonization . Upon heating or in the presence of an acid catalyst, the hydroxyl group can attack the carboxylic acid function, leading to the formation of a stable five-membered cyclic ester, a γ-lactone. In this case, the product would be 4-methyl-γ-heptalactone. This reaction is often spontaneous and can be the predominant pathway under certain conditions.

Dehydration of the tertiary alcohol can also be envisioned. Treatment with strong acids and heat could lead to the elimination of a water molecule, forming an unsaturated carboxylic acid. Depending on the reaction conditions, a mixture of isomeric alkenoic acids could be produced.

Etherification of the tertiary hydroxyl group is another possibility. For instance, a Williamson ether synthesis-type reaction, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, could yield an ether derivative. However, the steric hindrance of the tertiary center might make this transformation challenging.

Reaction Type Reagents/Conditions Product
LactonizationHeat or Acid Catalyst4-Methyl-γ-heptalactone
DehydrationStrong Acid, HeatMixture of unsaturated hexanoic acids
Etherification1. NaH 2. Alkyl Halide (e.g., CH₃I)4-Methoxy-4-methylhexanoic acid

Reactions Involving the Branched Alkyl Chain

The branched alkyl chain of this compound is generally less reactive than the functional groups. However, under specific conditions, reactions can be induced at the C-H bonds.

Free radical halogenation could potentially introduce a halogen atom onto the alkyl chain, although this process typically lacks high selectivity and would likely yield a mixture of products. The reactivity of the C-H bonds would follow the general order of tertiary > secondary > primary.

It is important to note that specific and controlled reactions on the alkyl chain in the presence of the more reactive carboxyl and hydroxyl groups would require sophisticated and highly selective catalysts, and there is limited specific literature on such transformations for this particular molecule.

Synthesis of Novel Derivatives and Conjugates

The bifunctional nature of this compound makes it an interesting building block for the synthesis of more complex molecules and conjugates.

By utilizing the reactivity of both the carboxyl and hydroxyl groups, a variety of derivatives can be synthesized. For example, the hydroxyl group could be protected, allowing for selective reactions at the carboxyl group, followed by deprotection and further modification of the hydroxyl group.

Furthermore, this compound can be used as a synthon in the preparation of novel compounds with potential applications in materials science or as biologically active molecules. For instance, the corresponding lactone, 4-methyl-γ-heptalactone, can serve as a starting material for further chemical transformations. The ring-opening of the lactone with different nucleophiles can lead to a variety of functionalized derivatives.

Research into the synthesis of derivatives of similar γ-hydroxy acids has shown the potential to create compounds with interesting biological properties. While specific studies on this compound are limited, the general principles of organic synthesis suggest a wide scope for the creation of novel derivatives and conjugates.

Analytical Research Methodologies

Chromatographic Separation Techniques

Chromatography is indispensable for the separation and quantification of 4-hydroxy-4-methylhexanoic acid from complex matrices. The choice of technique is dictated by the specific analytical goal, whether it be qualitative identification, precise quantification, or the resolution of its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is a common prerequisite for GC-MS analysis. This process involves converting the polar carboxyl and hydroxyl groups into less polar, more volatile moieties.

One prevalent issue in the GC analysis of γ-hydroxy acids is their tendency to undergo intramolecular cyclization to form the corresponding γ-lactone, in this case, 5-ethyl-5-methyl-γ-butyrolactone. This equilibrium between the open-chain acid and the cyclic lactone can be influenced by temperature and pH. Analytical methods often exploit this by analyzing the lactone form, which is generally more volatile and provides a distinct mass spectrum.

Derivatization techniques, such as silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), are employed to stabilize the acid form and prevent lactonization during analysis. nih.gov The resulting trimethylsilyl (B98337) (TMS) esters and ethers are more amenable to GC separation.

The mass spectrum obtained from GC-MS provides a molecular fingerprint that aids in the identification of the compound. For the lactone form, 5-ethyl-5-methyl-γ-butyrolactone, characteristic fragment ions are observed. The most abundant fragment ions typically arise from the cleavage of the lactone ring. For γ-lactones, a characteristic fragment ion at m/z 85 is often observed, corresponding to the loss of the alkyl side chain. researchgate.net

Table 1: GC-MS Data for the Lactone of this compound (5-Ethyl-5-methyl-γ-butyrolactone)

ParameterValue
Top Peak (m/z) 99
Second Highest Peak (m/z) 43
Other Key Fragments (m/z) 56, 71, 85

This data is based on the analysis of the related lactone and general fragmentation patterns of γ-lactones. researchgate.net

Quantitative analysis by GC-MS is typically achieved using an internal standard and constructing a calibration curve. The selected ion monitoring (SIM) mode can be utilized to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) offers the advantage of analyzing this compound in its native form without the need for derivatization. This technique is particularly suited for the analysis of polar and thermally labile compounds. Reversed-phase high-performance liquid chromatography (HPLC) is a common separation mode, where a nonpolar stationary phase is used with a polar mobile phase.

The detection and quantification are performed by a mass spectrometer, often an electrospray ionization (ESI) source, which is well-suited for polar analytes. In negative ion mode ESI, this compound will readily deprotonate to form the [M-H]⁻ ion, allowing for sensitive detection.

LC-MS methods are crucial in metabolic studies and in the analysis of biological samples where the compound may be present at low concentrations. The high selectivity of MS detection minimizes interferences from complex sample matrices. While specific LC-MS application data for this compound is not widely published, methodologies developed for similar short-chain hydroxy fatty acids are directly applicable.

Chiral Chromatographic Methods for Enantiomeric Excess Determination

As this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers, (R)- and (S)-4-hydroxy-4-methylhexanoic acid. The determination of the enantiomeric composition is critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the primary method for separating and quantifying these enantiomers.

This can be achieved through either gas chromatography or liquid chromatography using a chiral stationary phase (CSP). For GC analysis, the acid must first be derivatized. The derivatized enantiomers are then separated on a GC column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative.

High-performance liquid chromatography with a chiral stationary phase is a more direct method. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. nih.govnih.gov The separation relies on the differential interaction of the enantiomers with the chiral selector, leading to different retention times.

For hydroxy acids, derivatization of the carboxylic acid group to an amide or ester with a chiral reagent can also be employed. The resulting diastereomers can then be separated on a non-chiral column. However, direct chiral separation on a CSP is often preferred to avoid potential kinetic resolution during the derivatization step. The choice of the mobile phase is crucial for achieving optimal separation and can be fine-tuned to improve resolution. oup.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. ¹H and ¹³C NMR provide information about the hydrogen and carbon skeletons of the molecule, respectively.

In a study of cladoslide A, a natural product containing a this compound fragment, the chemical shifts for this portion of the molecule were reported. frontiersin.orgnih.gov The ¹H NMR spectrum would show characteristic signals for the methyl and ethyl groups attached to the quaternary carbon, as well as the methylene (B1212753) groups of the hexanoic acid chain. The absence of a proton signal at the C4 position is indicative of the quaternary nature of this carbon.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift (around 177-180 ppm). The quaternary carbon bearing the hydroxyl group and the methyl group would also have a distinct chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Fragment

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (COOH) -~177.4
C2 (CH₂) ~2.46~36.0
C3 (CH₂) ~1.85~31.7
C4 (C(OH)CH₃) -~77.7
C5 (CH₂CH₃) ~2.01, 1.93~36.0
C6 (CH₃) ~0.9 (t)~8.0
C4-CH₃ ~1.30 (s)~24.0

Data is based on the reported values for the this compound fragment in cladoslide A, measured in CD₃OD. frontiersin.orgnih.gov

Advanced Sample Preparation and Derivatization Strategies

The accurate and sensitive analysis of this compound in complex biological and environmental matrices necessitates sophisticated sample preparation and derivatization techniques. These steps are crucial for isolating the analyte from interfering substances, enhancing its chromatographic properties, and improving detection sensitivity, particularly for methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation: Extraction and Clean-up

The initial step in the analytical workflow involves the extraction of this compound from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., plasma, urine, tissue, environmental water).

Liquid-Liquid Extraction (LLE) is a commonly employed technique. For acidic compounds like this compound, the pH of the aqueous sample is typically adjusted to be acidic (e.g., pH 2.5) to ensure the analyte is in its protonated, less polar form. orgsyn.org This facilitates its extraction into an immiscible organic solvent such as diethyl ether or ethyl acetate. orgsyn.orgnih.gov The organic extracts are then combined, dried, and concentrated before further analysis. orgsyn.org

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE. Various sorbents can be utilized depending on the matrix and the physicochemical properties of the analyte. For a hydroxy-carboxylic acid, a mixed-mode sorbent with both reversed-phase (e.g., C18) and ion-exchange functionalities can be effective. This allows for the retention of the analyte while washing away interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often followed by a dispersive SPE (dSPE) clean-up step with sorbents like C18 or proprietary materials such as EMR-Lipid, has proven effective for cleaning up complex fatty samples. nih.gov

Protein Precipitation is a straightforward method for biological samples like plasma or serum. It involves adding a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, to precipitate proteins. nih.govrestek.com While simple, this method may not remove all interfering small molecules, and further clean-up might be necessary. restek.com

A comparison of common extraction and clean-up techniques is presented below:

Technique Principle Common Solvents/Sorbents Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. Ethyl acetate, Diethyl ether, Methylene chloride. orgsyn.org Simple, low cost. Can be labor-intensive, may form emulsions, large solvent consumption.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix passes through. C18, Silica, Mixed-mode ion exchangers. nih.gov High recovery, good selectivity, automation is possible. Higher cost, method development can be complex.
Protein Precipitation Proteins are denatured and precipitated by adding an organic solvent or acid. Methanol, Acetonitrile, Trichloroacetic acid. nih.govrestek.com Fast and simple. May not be sufficient for removing all interferences. restek.com

| QuEChERS with dSPE | Extraction with an organic solvent followed by clean-up with a dispersive sorbent. | Acetonitrile, Magnesium sulfate, Sodium chloride, C18, EMR-Lipid. nih.gov | Fast, high-throughput, effective for a wide range of analytes. | May require optimization for specific analyte-matrix combinations. |

Derivatization Strategies

Derivatization is a chemical modification process used to convert the analyte into a product with improved analytical properties. For this compound, derivatization is often essential for GC analysis to increase its volatility and thermal stability. It can also be used in LC-MS to enhance ionization efficiency and chromatographic retention. researchgate.netgreyhoundchrom.com

Silylation is a common derivatization technique for compounds containing hydroxyl and carboxyl groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. While effective, silylation can sometimes be sensitive to moisture and may not be ideal for all plant lipid analyses due to potential interferences. nih.gov

Alkylation , particularly methylation , is another widely used method. Reagents like (trimethylsilyl)diazomethane (TMSD) or methyl chloroformate (MCF) are employed to convert carboxylic acids to their corresponding methyl esters. nih.govnih.gov TMSD-based methylation has been shown to be simple, safe, and provide precise quantitative results with fewer interferences compared to other methods for fatty acid analysis in plant-derived samples. nih.gov Methyl chloroformate is a versatile reagent for the simultaneous derivatization of both amino and carboxylic acid groups. nih.gov

For LC-MS analysis , derivatization can improve chromatographic retention on reversed-phase columns and enhance signal intensity. Reagents that introduce a readily ionizable group or a tag that improves fragmentation in tandem MS are beneficial. For instance, coupling carboxylic acids with reagents like 4-bromo-N-methylbenzylamine (4-BNMA) using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can significantly improve detection. nih.govsemanticscholar.org The secondary amine in 4-BNMA prevents unwanted side reactions, and the bromine atom provides a characteristic isotopic pattern for easier identification. nih.govsemanticscholar.org

The following table summarizes common derivatization strategies applicable to this compound:

Derivatization Method Reagent(s) Target Functional Group(s) Analytical Technique Key Advantages
Silylation BSTFA, MTBSTFA Hydroxyl, Carboxyl GC-MS Increases volatility and thermal stability.
Methylation (Trimethylsilyl)diazomethane (TMSD), Methyl chloroformate (MCF) Carboxyl GC-MS Produces stable derivatives, can be highly efficient. nih.govnih.gov

| Amidation/Esterification | 4-bromo-N-methylbenzylamine (4-BNMA) + EDC | Carboxyl | LC-MS | Improves reversed-phase retention and ionization efficiency. nih.govsemanticscholar.org |

Biological and Biochemical Contexts Non Human Organisms

Occurrence as a Component of Natural Products in Non-Human Systems

While specific documentation for 4-hydroxy-4-methylhexanoic acid as a distinct, free-form natural product in non-human organisms is not widely reported in scientific literature, its structural motifs are present in more complex molecules. Its unhydroxylated parent compound, 4-methylhexanoic acid, has been identified in various biological systems, including plants such as Nicotiana tabacum (tobacco), where it is considered a metabolite of branched-chain fatty acids. smolecule.com The introduction of a hydroxyl group at a tertiary carbon, as seen in this compound, represents a common enzymatic transformation in the biosynthesis of secondary metabolites, suggesting its potential role as a transient intermediate in the formation of more complex natural products in microorganisms or plants.

Microbial Metabolism of Related Branched-Chain Fatty Acids

The metabolism of fatty acids is a fundamental process for a wide range of microbes, providing energy and essential precursors for biosynthesis. numberanalytics.comresearchgate.net Branched-chain fatty acids, such as isomers of methylhexanoic acid, are processed through specialized pathways, particularly in anaerobic environments.

In anaerobic ecosystems like the rumen or sediment, microbial communities are adept at metabolizing branched-chain structures. nih.gov The primary source of short branched-chain fatty acids in these environments is often the microbial breakdown of branched-chain amino acids. asm.org For example, valine, leucine (B10760876), and isoleucine are converted to isobutyric acid, isovaleric acid, and 2-methylbutyric acid, respectively. asm.org Studies on pure cultures of anaerobic bacteria isolated from the bovine rumen have demonstrated this capability. Bacteroides ruminicola and Megasphaera elsdenii, for instance, produce significant quantities of these branched-chain fatty acids when grown on media containing protein hydrolysates. nih.govasm.orgnih.gov

Conversely, the degradation of long-chain fatty acids (LCFA) in anaerobic settings is a slow process carried out by syntrophic bacteria that oxidize the fatty acids in partnership with methanogens that consume the resulting hydrogen. nih.govnih.gov While these communities effectively degrade straight-chain fatty acids, some studies have found that branched-chain organic acids are not readily degraded by these consortia. nih.gov However, other research has shown that mixed anaerobic cultures can utilize iso-butyrate to produce longer branched-chain fatty acids like iso-caproate through a process known as microbial chain elongation. acs.org

Table 1: Examples of Anaerobic Bacteria and their Branched-Chain Fatty Acid Products

Bacterial Species Substrate(s) Branched-Chain Product(s) Source(s)
Bacteroides ruminicola Trypticase, Casein Hydrolysate Isobutyric acid, Isovaleric acid, 2-Methylbutyric acid nih.gov, asm.org
Megasphaera elsdenii Trypticase, Casein Hydrolysate Isobutyric acid, Isovaleric acid, 2-Methylbutyric acid nih.gov, asm.org
Enriched Anaerobic Culture Iso-butyrate, Ethanol Iso-caproate acs.org

The breakdown of fatty acids in bacteria primarily occurs through the β-oxidation cycle, a pathway that sequentially shortens the acyl chain by two carbons to produce acetyl-CoA. numberanalytics.comresearchgate.net This process involves a core set of enzymes. The presence of a methyl branch, as in 4-methylhexanoic acid, complicates this standard pathway and often requires additional, specialized enzymes to be processed. The methyl group can sterically hinder the action of standard β-oxidation enzymes. researchgate.net

Some bacteria, such as certain Pseudomonas species, have demonstrated the ability to degrade synthetic saturated branched-chain fatty acids. researchgate.net This capability implies the presence of enzymatic machinery that can handle the branched structure, possibly through α-oxidation, which removes the carbon atom adjacent to the carboxyl group, or via isomerases that shift the branch position.

Table 2: Core Enzymes in Bacterial Fatty Acid β-Oxidation

Enzyme Abbreviation Function Source(s)
Acyl-CoA Synthetase FadD Activates fatty acid by attaching Coenzyme A (CoA). researchgate.net
Acyl-CoA Dehydrogenase FadE Introduces a double bond between the α and β carbons. researchgate.net
Enoyl-CoA Hydratase/Isomerase FadB Hydrates the double bond to form a hydroxyl group. researchgate.net
Hydroxyacyl-CoA Dehydrogenase FadB Oxidizes the hydroxyl group to a keto group. researchgate.net
Acyl-CoA Acetyltransferase (Thiolase) FadA Cleaves the β-ketoacyl-CoA to release acetyl-CoA. researchgate.net

Role in Biochemical Pathways of Structurally Analogous Compounds in Non-Human Organisms

The structure of this compound, featuring a hydroxyl group on a tertiary carbon, is analogous to other critical biochemical intermediates. A prominent example is 3-hydroxy-3-methylglutaric acid (HMG) , a key metabolite in the catabolism of the branched-chain amino acid leucine and in the synthesis of ketone bodies. rupahealth.commdpi.com

HMG is formed from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). In the leucine degradation pathway, HMG-CoA is cleaved by the enzyme HMG-CoA lyase to produce acetyl-CoA and acetoacetate. rupahealth.com A deficiency in this enzyme leads to the accumulation of HMG. rupahealth.commdpi.com Furthermore, a novel "acetyl CoA diversion pathway" has been proposed, suggesting that under conditions of mitochondrial stress where acetyl-CoA cannot enter the TCA cycle, it can be diverted to synthesize 3-methylglutaric acid, a related compound. nih.gov The study of HMG provides insight into how a tertiary alcohol-containing dicarboxylic acid functions within central metabolism and the significant consequences of its dysregulation. nih.govresearchgate.net

Table 3: Simplified Leucine Catabolism Pathway Leading to HMG-CoA

Intermediate Key Enzyme Product
Leucine Branched-chain aminotransferase α-Ketoisocaproate
α-Ketoisocaproate BCKD complex Isovaleryl-CoA
Isovaleryl-CoA Isovaleryl-CoA dehydrogenase 3-Methylcrotonyl-CoA
3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA carboxylase 3-Methylglutaconyl-CoA
3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA hydratase 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)

This table outlines the major steps leading to the formation of HMG-CoA, the direct precursor to HMG in cases of enzyme deficiency.

Application as Biochemical Probes in Research

While specific applications of this compound as a biochemical probe are not extensively documented, its structure lends itself to such uses based on established biochemical principles. Compounds with unique structures are frequently synthesized and used to investigate metabolic pathways and enzyme mechanisms.

One common technique involves isotopic labeling, where atoms in the molecule (e.g., ¹³C, ²H) are replaced with their heavy isotopes. By introducing this labeled compound to a non-human organism or cell culture, researchers can trace its metabolic fate. If the isotope appears in a downstream natural product, it confirms that the labeled compound is a precursor in that biosynthetic pathway.

Additionally, synthetic analogs of metabolic intermediates can be designed to act as enzyme inhibitors. By systematically modifying the structure of a compound like this compound, researchers can probe the active site of a target enzyme. This can reveal information about the enzyme's substrate specificity and catalytic mechanism, and can lead to the development of highly specific inhibitors for studying the function of a particular metabolic pathway.

Potential Academic and Industrial Research Applications

Utilization as a Chiral Building Block in Complex Organic Synthesis

The presence of a stereogenic center at the C4 position makes 4-Hydroxy-4-methylhexanoic acid a valuable component of the chiral pool. The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources that can be used as starting materials for the synthesis of complex, stereochemically defined molecules. This approach is highly efficient as it circumvents the need for asymmetric synthesis or chiral resolution, which can be complex and costly.

The dual functionality of a hydroxyl group and a carboxylic acid, combined with its defined stereochemistry, allows this compound to serve as a versatile chiral building block. In synthetic organic chemistry, such building blocks are instrumental in constructing complex natural products and pharmaceuticals where specific stereoisomers are often responsible for the desired biological activity. The hydroxyl and carboxylic acid moieties provide reactive handles for a variety of chemical transformations, enabling chemists to elaborate the molecule into more complex structures while retaining the crucial stereochemical information from the starting material.

Chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, represent another potential application. numberanalytics.com While direct examples of this compound as a chiral auxiliary are not yet prevalent in the literature, its structural motifs are analogous to other hydroxy acids that have been successfully employed in this capacity. numberanalytics.com The auxiliary can be removed after the desired stereoselective transformation, having fulfilled its role in inducing chirality at a new stereocenter.

Precursor for Bioactive Molecular Architectures

The structural framework of this compound is a promising starting point for the synthesis of various bioactive molecules, particularly lactones. The intramolecular esterification of the hydroxyl and carboxylic acid groups can lead to the formation of a six-membered ring, a δ-lactone. The resulting 4-methyl-4-hydroxydeltavalerolactone and its derivatives are of significant interest due to the prevalence of lactone rings in a vast array of biologically active natural products.

Research has shown that hydroxylactones can exhibit a range of biological activities, including antibacterial, antifungal, and cytotoxic properties. researchgate.net The introduction of a hydroxyl group into a lactone structure has been observed to enhance its biological activity in numerous instances. researchgate.net For example, the structurally similar compound 4-Hydroxy-4-methylpentanoic acid has been synthesized and investigated as a selective ligand for the γ-hydroxybutyrate (GHB) receptor, highlighting the potential for this class of compounds to interact with biological targets. wikipedia.org This suggests that derivatives of this compound could be tailored to modulate specific biological pathways.

Furthermore, lactones derived from related hydroxy acids have been explored for their sensory properties, with some being used as flavor and fragrance agents. For instance, the unsaturated lactone, 4-hydroxy-2-nonenoic acid lactone, is known for its sweet, coconut-like aroma. google.com While not directly related to therapeutic bioactivity, this demonstrates the diverse potential of lactone structures derived from hydroxy acids. The synthesis of novel lactones from this compound could, therefore, lead to the discovery of new molecules with valuable applications in pharmaceuticals, agrochemicals, or other life science industries.

Tool for Metabolic Pathway Elucidation Studies

The study of metabolic pathways is crucial for understanding normal physiology and the progression of diseases. Isotopically labeled compounds are invaluable tools in these studies, allowing researchers to trace the fate of specific molecules through complex biochemical networks. 4-Methylhexanoic acid, a closely related compound, is recognized as a metabolite of branched-chain fatty acids. scbt.comhmdb.ca This connection suggests that this compound could also be a metabolite or a precursor to a metabolite in similar pathways.

The introduction of a hydroxyl group at the C4 position makes it a potential intermediate in the oxidative metabolism of branched-chain fatty acids. The metabolism of various drugs and endogenous compounds often involves hydroxylation as a key step, which serves to increase water solubility and facilitate excretion. nih.gov By synthesizing an isotopically labeled version of this compound (e.g., with ¹³C or ²H), researchers could introduce it into biological systems and track its conversion to other molecules. This would help to identify and characterize the enzymes and pathways involved in the metabolism of branched-chain fatty acids.

Development of Analytical Standards for Related Compounds

Accurate and reliable analytical methods are essential for the quality control of raw materials and finished products in the pharmaceutical, food, and chemical industries. Certified reference materials (CRMs) and analytical standards are crucial for the validation of these methods, ensuring their accuracy, precision, and comparability across different laboratories. nih.govresearchgate.net

Given that this compound belongs to the class of branched-chain hydroxy fatty acids, it has the potential to be developed into an analytical standard for the quantification of this class of compounds. The presence of both a hydroxyl and a carboxylic acid group, along with a defined chemical structure, makes it a suitable candidate for a reference material.

The development of a certified standard for this compound would involve its synthesis in a highly pure form and thorough characterization using a variety of analytical techniques to confirm its identity and purity. This well-characterized standard could then be used to:

Calibrate analytical instruments: Ensuring the accurate response of instruments like gas chromatographs (GC) and liquid chromatographs (LC) when analyzing samples containing related compounds.

Validate analytical methods: Confirming that a newly developed analytical method is suitable for its intended purpose by assessing parameters such as accuracy, precision, linearity, and specificity.

Quality control: Serving as a benchmark in routine quality control testing to ensure that products meet predefined specifications.

The availability of a reliable analytical standard for this compound would be particularly beneficial for researchers studying the metabolism of branched-chain fatty acids and for industries that produce or utilize compounds with similar chemical structures.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for 4-Hydroxy-4-methylhexanoic acid and its analogs often rely on traditional chemical approaches. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

A significant avenue for exploration is the application of green chemistry principles . This includes the use of aqueous micellar catalysis, which can enhance reaction rates and selectivity while minimizing hazardous organic solvents. jst.go.jp The integration of nanocatalysis, particularly with abundant first-row transition metals, offers a promising route to more sustainable production. jst.go.jp

Furthermore, chemoenzymatic and biocatalytic methods present powerful alternatives. researchgate.netnih.gov The use of enzymes, such as hydroxynitrile lyases or engineered P450 monooxygenases, could enable highly selective and efficient synthesis under mild conditions. nih.gov Research into whole-cell biocatalysis, where microorganisms are engineered to produce the target molecule, could lead to scalable and sustainable production processes. researchgate.net

Key areas for synthetic research include:

Exploration of novel catalysts: Designing and screening new catalytic systems, including metal-organic frameworks (MOFs) and custom surfactants, to improve yield and stereoselectivity. jst.go.jp

Process optimization: Investigating reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency and minimize by-products.

Flow chemistry: Implementing continuous flow reactors for safer, more scalable, and efficient synthesis compared to traditional batch processes.

In-Depth Investigation of Biotransformations in Diverse Non-Human Organisms

Understanding how this compound is metabolized and transformed by various organisms is crucial for assessing its environmental fate and potential applications. Future research should extend beyond preliminary studies to a broader range of non-human organisms, including bacteria, fungi, and plants.

Metabolic engineering offers a powerful tool to not only study but also harness these biotransformation pathways. nih.govfrontiersin.org By identifying and manipulating the genes and enzymes responsible for metabolizing this acid, it may be possible to create microbial cell factories for its production or for the synthesis of valuable derivatives. nih.govresearchgate.net For instance, the overexpression of specific acyl-ACP thioesterases and P450 monooxygenases in E. coli has been shown to increase the production of medium-chain hydroxy fatty acids. frontiersin.org

Future research in this area should focus on:

Metabolite identification: Characterizing the metabolic products of this compound in a variety of microorganisms and plants.

Enzyme discovery: Identifying and characterizing the specific enzymes (e.g., hydroxylases, oxidoreductases) involved in its biotransformation. nih.gov

Pathway elucidation: Mapping the complete metabolic pathways to understand the flow of carbon and the regulatory mechanisms involved.

Advancements in High-Throughput Analytical Methodologies

To support the expanded research into synthesis and biotransformation, the development of rapid and sensitive analytical methods is essential. Current analytical techniques for organic and chiral acids can be time-consuming and require significant sample preparation. tandfonline.comwikipedia.org

High-throughput screening (HTS) techniques are needed to rapidly assess the efficiency of new synthetic routes and to screen microbial libraries for efficient producers. researchgate.netrsc.org This could involve the development of colorimetric or fluorescent assays compatible with microplate formats.

For detailed analysis, advancements in chromatographic and mass spectrometric methods are required. Techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) can offer high sensitivity and selectivity for the analysis of chiral molecules in complex biological matrices. jst.go.jpamericanpharmaceuticalreview.com The development of novel chiral stationary phases (CSPs) for HPLC and capillary electrophoresis (CE) will be critical for efficient enantiomeric separation. mdpi.comsigmaaldrich.com

Key analytical development areas include:

Miniaturization and automation: Implementing microfluidic systems for on-chip analysis to reduce sample and reagent consumption and increase throughput. mdpi.com

Direct analysis methods: Developing methods that minimize sample preparation, such as direct injection mass spectrometry, for faster screening.

Non-destructive techniques: Exploring the use of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy for real-time monitoring of reactions and bioprocesses.

Exploration of Novel Structural Modifications for Advanced Chemical Research

The structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with potentially interesting chemical and physical properties. Future research should focus on the systematic modification of its functional groups to create a library of new compounds for various research applications.

By modifying the carboxylic acid, the hydroxyl group, or the alkyl chain, it is possible to tune properties such as solubility, reactivity, and biological activity. For example, the synthesis of novel surface-active monomers has been achieved from derivatives of ω-hydroxy carboxylic acids. researchgate.net

Computational modeling and simulation can play a crucial role in guiding the design of new analogs. mdpi.comnih.gov Density Functional Theory (DFT) calculations can be used to predict the properties and reactivity of new molecules, allowing researchers to prioritize synthetic targets. nih.gov

Future avenues for structural modification research include:

Synthesis of esters and amides: Creating derivatives of the carboxylic acid group to explore potential applications as plasticizers, solvents, or building blocks for polymers.

Functionalization of the hydroxyl group: Introducing different functional groups at the hydroxyl position to modulate the compound's polarity and reactivity.

Chain modification: Altering the length and branching of the alkyl chain to investigate structure-property relationships.

Q & A

Basic Research Questions

Q. What are the natural sources of 4-Hydroxy-4-methylhexanoic acid, and how is it isolated for research?

  • Answer : this compound has been identified as a flavor component in Burley tobacco, contributing to its "green, sweet" profile . Isolation typically involves chromatographic techniques (e.g., GC-MS) for volatile compound separation, followed by structural validation using NMR and mass spectrometry. Researchers should prioritize non-destructive extraction methods (e.g., solvent-assisted distillation) to preserve its labile hydroxy and methyl functional groups.

Q. What spectroscopic methods are used to characterize this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To identify the methyl (δ ~1.2 ppm) and hydroxyl (δ ~2.5 ppm, broad) groups and confirm branching at the 4-position.
  • IR Spectroscopy : Strong absorption bands for -OH (~3200 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 146 (C₇H₁₄O₃) with fragmentation patterns indicating loss of H₂O or CO₂.
    Comparative databases (e.g., NIST Chemistry WebBook) are critical for spectral matching .

Q. What stability considerations are essential for storing this compound?

  • Answer : Store at 2–30°C in airtight containers under inert gas to prevent oxidation or esterification. Avoid moisture and incompatible materials (strong acids/bases, oxidizers) based on SDS guidelines for structurally similar hydroxy acids .

Advanced Research Questions

Q. What synthetic routes are feasible for this compound, and how do reaction conditions impact yield?

  • Answer : While direct synthesis protocols are sparsely documented, analogous pathways from related compounds suggest:

  • Ketone Reduction : Reduce 4-methyl-4-oxohexanoic acid using NaBH₄ in methanol (yield ~60–70%) .
  • Oxidative Methods : Controlled oxidation of 4-methylhexanol derivatives with KMnO₄ in acidic media.
    Key challenges include steric hindrance from the 4-methyl group, requiring optimized catalysts (e.g., Ru-based) or elevated temperatures.

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

  • Answer : Discrepancies in melting points or solubility may arise from impurities or stereochemical variations. Mitigation strategies include:

  • Recrystallization : Use ethanol/water mixtures to isolate pure enantiomers.
  • Chiral Chromatography : Employ chiral columns (e.g., amylose-based) to separate enantiomers and validate purity .
    Cross-referencing with computational models (e.g., DFT for pKa prediction) can resolve data inconsistencies .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Answer : The 4-methyl group introduces steric constraints, complicating asymmetric synthesis. Effective approaches include:

  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic esters selectively.
  • Chiral Auxiliaries : Employ Evans’ oxazolidinones to direct stereochemistry during aldol reactions.
    Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How does this compound interact with enzymatic systems in metabolic studies?

  • Answer : Its branched structure may inhibit β-oxidation pathways in lipid metabolism. Comparative studies with linear hydroxy acids (e.g., 4-hydroxyhexanoic acid) using LC-MS-based metabolomics can reveal substrate specificity in dehydrogenase enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.